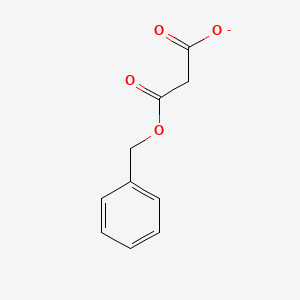

mono-Benzyl malonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9O4- |

|---|---|

Molecular Weight |

193.18 g/mol |

IUPAC Name |

3-oxo-3-phenylmethoxypropanoate |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)/p-1 |

InChI Key |

CFLAHQSWDKNWPW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Mono Benzyl Malonate

Esterification Approaches

Esterification represents a direct and fundamental approach to synthesizing mono-benzyl malonate. These methods can be broadly categorized by the nature of the reagents used, whether catalytic or stoichiometric, and the choice of starting materials.

Direct Monoesterification of Malonic Acid

The most straightforward route to this compound is the direct reaction of malonic acid with benzyl (B1604629) alcohol. The primary challenge in this synthesis is achieving selectivity for the monoester over the diester byproduct, dibenzyl malonate. Various strategies have been developed to optimize the formation of the desired mono-ester.

Catalytic methods offer an efficient means of producing this compound, often with high selectivity. Boric acid, in particular, has emerged as an effective catalyst for the selective monoesterification of malonic acid. researchgate.netpublish.csiro.audntb.gov.ua The efficacy of boric acid is believed to stem from a chelation mechanism with the two proximal carboxylate groups of malonic acid, a configuration that is not possible for the monoester product, thus favoring its formation. researchgate.netpublish.csiro.aupublish.csiro.au This method allows for optimized conditions that can yield the monoester product in a range of 56–80%. researchgate.netpublish.csiro.aunii.ac.jp The reaction can be conducted using an excess of the alcohol as the solvent or with stoichiometric quantities of the alcohol in a solvent like acetonitrile (B52724) under moderate heating. researchgate.netpublish.csiro.aupublish.csiro.au While forcing conditions can lead to the formation of some diester, the reaction can be fine-tuned to favor the monoester. researchgate.netpublish.csiro.au

| Catalyst | Alcohol | Solvent | Conditions | Yield (%) | Source(s) |

| Boric Acid | Benzyl Alcohol | Acetonitrile | Moderate Heating | 56-80 | researchgate.net, publish.csiro.au |

| Boric Acid | Propargyl Alcohol | Excess Alcohol | 70°C, 24h | 76 | researchgate.net |

| Boric Acid | 2-Ethylbutan-1-ol | Acetonitrile | 60°C, 24h | 50 | researchgate.net |

This table presents data on boric acid-catalyzed monoesterification of malonic acid with various alcohols to illustrate the methodology's scope.

Stoichiometric reagents can also be employed to facilitate the direct monoesterification of malonic acid. One documented process involves reacting malonic acid with benzyl alcohol in the presence of a base, such as pyridine (B92270), and an activating agent like methanesulfonyl chloride. google.com In this single-step reaction, the components are typically mixed in a solvent like tetrahydrofuran (B95107) and cooled before the addition of the activator. google.com Following the reaction, the mixture is worked up by adjusting the pH and performing extractions to isolate the this compound product. google.com

| Reactants | Reagents | Solvent | Yield (%) | Source(s) |

| Malonic Acid, Benzyl Alcohol | Pyridine, Methanesulfonyl Chloride | Tetrahydrofuran | Not specified for benzyl ester, but 65% for isopropyl ester | google.com |

This table summarizes a stoichiometric approach for the synthesis of malonic acid monoesters.

Alcoholysis of Meldrum's Acid

A widely utilized method for synthesizing this compound involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), commonly known as Meldrum's acid, with benzyl alcohol. lookchem.comsigmaaldrich.comamerigoscientific.comchemicalbook.comchemdad.com This process, a form of alcoholysis, displaces a molecule of acetone (B3395972) from Meldrum's acid. publish.csiro.au A typical procedure involves heating a solution of Meldrum's acid and benzyl alcohol in a solvent such as toluene (B28343). prepchem.com For instance, heating these reactants at 106°C for 24 hours, followed by an aqueous workup and extraction, has been reported to yield this compound. prepchem.com One specific example of this synthesis reported a yield of 34%. prepchem.com

| Reactants | Solvent | Conditions | Yield (%) | Source(s) |

| Meldrum's Acid, Benzyl Alcohol | Toluene | 106°C, 24h | 34 | prepchem.com |

This table details the synthesis of this compound from Meldrum's acid.

Selective Hydrolysis of Diesters

An alternative synthetic strategy begins with a malonic acid diester, such as dibenzyl malonate, and involves the selective removal of one of the ester groups through hydrolysis. Controlling the reaction to cleave only one ester group is critical for the success of this method.

Enzymatic hydrolysis offers a high degree of selectivity for converting diesters to monoesters. Studies on analogous compounds have demonstrated the principle effectively. For example, research has shown that lipase (B570770) from hog liver can hydrolyze diethyl succinate (B1194679) and diethyl malonate to an equilibrium that corresponds to the removal of just one ethyl group, leaving the mono-ethyl ester unattacked. archive.org Similarly, pancreatic lipase hydrolyzes dibenzyl succinate exclusively to monobenzyl succinate, with the monoester itself not being susceptible to further enzymatic hydrolysis. archive.org This enzymatic selectivity, which can differentiate between a diester and a monoester, is applicable to the synthesis of this compound from its corresponding diester, dibenzyl malonate. archive.org Enzymes like pig liver esterase are also known to be effective in the enantioselective partial saponification of disubstituted malonic diesters to their corresponding monoesters. google.com

Chemoselective Hydrolysis Conditions

The synthesis of this compound can be achieved through the chemoselective hydrolysis of a malonic acid diester, where only one of the two ester groups is cleaved. This process, known as monosaponification, is challenging due to the tendency for the reaction to proceed to the full hydrolysis product, malonic acid. The success of selective hydrolysis often depends on the careful choice of reagents and reaction conditions.

Typically, monosaponification is performed using one equivalent of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent. beilstein-journals.orgnih.gov The reaction relies on the kinetic difference between the first and second hydrolysis steps. However, achieving high selectivity can be difficult, and mixtures of the starting diester, the desired monoester, and the diacid are common.

A more refined strategy involves using starting materials with two different ester groups that exhibit different reactivity towards hydrolysis. For instance, a malonate with both a tert-butyl ester and a benzyl ester group can be selectively hydrolyzed. The tert-butyl group can be cleaved under acidic conditions (e.g., using trifluoroacetic acid) while the benzyl ester remains intact. nih.gov Conversely, certain ester groups, like the diphenylethyl ester, can be selectively hydrolyzed under basic conditions (e.g., 1N KOH) in the presence of other ester groups that are more resistant to basic hydrolysis due to steric hindrance. nih.gov This differential reactivity provides a reliable route to the desired monoester product.

Alkylation-Hydrolysis Sequences

Alkylation of Malonate Diestersaskthenerd.com

The first step in this sequence is the alkylation of the α-carbon of the malonate diester. askthenerd.com The methylene (B1212753) protons located between the two carbonyl groups are relatively acidic (pKa ≈ 13 for diethyl malonate) and can be readily removed by a suitable base to form a stabilized enolate. libretexts.orglibretexts.org This enolate acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction to form a new carbon-carbon bond and yield an α-substituted malonate diester. askthenerd.comlibretexts.org

The efficiency of the alkylation step is highly dependent on the nature of the alkylating agent. Primary alkyl halides are generally effective reagents for this transformation. Activated primary halides, such as allyl and benzyl halides, often result in higher yields due to their increased reactivity. nih.gov Secondary alkyl halides can also be used, though they may require longer reaction times to achieve comparable yields. nih.gov Tertiary halides are typically avoided as they tend to undergo elimination reactions. libretexts.org

The stoichiometry is straightforward, with one equivalent of the malonate enolate reacting with one equivalent of the alkyl halide. If a second alkylation is desired to create a disubstituted product, the process can be repeated by adding another equivalent of base and a second alkylating agent. libretexts.org

Below is a table summarizing the results from the alkylation of diethyl malonate with various alkyl halides, followed by monosaponification.

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | n-Butyl iodide | Diethyl butylmalonate | 75 |

| 2 | sec-Butyl bromide | Diethyl sec-butylmalonate | 52 |

| 3 | Allyl bromide | Diethyl allylmalonate | 81 |

| 4 | Benzyl bromide | Diethyl benzylmalonate | 76 |

| 5 | Propargyl bromide | Diethyl propargylmalonate | 58 |

| Table based on research findings for alkylation followed by saponification. nih.gov |

The choice of base and solvent is critical for successful alkylation. A strong base is required to completely deprotonate the malonic ester and form the enolate. libretexts.org Sodium hydride (NaH) is a commonly used base for this purpose. nih.gov Alkoxide bases, such as sodium ethoxide (NaOEt) in ethanol (B145695), are also frequently employed, especially when the ester is diethyl malonate, to prevent transesterification. askthenerd.comlibretexts.org The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to ensure the stability of the enolate. nih.gov

Subsequent Monosaponification Strategiesnih.govaskthenerd.comprepchem.com

Following the alkylation step, the resulting α-substituted diester undergoes selective hydrolysis to yield the desired monoester. This monosaponification is generally achieved by reacting the diester with one equivalent of a strong base, most commonly potassium hydroxide (KOH), in an alcoholic solvent like ethanol. beilstein-journals.orgnih.gov The reaction must be carefully controlled to prevent the hydrolysis of the second ester group.

Despite its utility, this method has limitations. The use of a strong base in an alcoholic solution may not be compatible with sensitive functional groups within the molecule. nih.gov Furthermore, the strategy is most effective for producing methyl or ethyl half-esters, as it depends on the availability of the corresponding starting malonate diester. beilstein-journals.org After basic hydrolysis, the reaction mixture is acidified to protonate the carboxylate and yield the final malonic acid monoester product. askthenerd.com

Specialized Synthetic Pathways

Beyond the general methods described above, several specialized pathways exist for the synthesis of this compound, often providing more direct and efficient routes.

One of the most prominent specialized methods involves the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol. lookchem.comchemicalbook.com Heating these two reagents, typically in a solvent like toluene, leads to the opening of the Meldrum's acid ring by the alcohol, forming this compound after an in-situ decarboxylation of the acetone byproduct. nih.govprepchem.com One reported procedure using this method gives a yield of 34%. prepchem.com

Another efficient route is through a transesterification reaction. A patented process describes the synthesis of this compound by reacting the potassium salt of monoethyl malonate with a large excess of benzyl alcohol. google.com The addition of a catalytic amount of potassium methoxide (B1231860) initiates the reaction, leading to the precipitation of the product. This method is reported to achieve a high yield of 95%. google.com

Direct monoesterification of malonic acid itself provides another synthetic option. In a process described in a patent, malonic acid is reacted with benzyl alcohol in the presence of pyridine and an activating agent such as methanesulfonyl chloride. google.com This approach allows for the direct formation of the monoester from the diacid starting material.

Reactions Involving Malonyl Chlorides

The high reactivity of acid chlorides makes malonyl chlorides and their derivatives key starting materials in organic synthesis. uu.nlsci-hub.se this compound can be conceptually synthesized through two main pathways involving these reactive intermediates.

The first approach involves the reaction of malonyl chloride with benzyl alcohol. In this reaction, the alcohol acts as a nucleophile, attacking one of the acyl chloride groups. This leads to the formation of the monoester and hydrochloric acid as a byproduct. The reactivity of malonyl chloride is such that it readily reacts with alcohols, making this a direct route to malonic esters. bloomtechz.com Controlling the stoichiometry is crucial to favor the formation of the mono-ester over the diester.

A second pathway begins with benzylmalonyl chloride. This substituted malonyl chloride can be reacted with water in a controlled hydrolysis reaction. asianpubs.org The water molecule attacks the acyl chloride, leading to the formation of the corresponding carboxylic acid, which in this case is this compound. This method is contingent on the prior synthesis of benzylmalonyl chloride, which can be prepared from malonic acid. researchgate.netgoogle.com

While these methods are chemically sound, their practical application for the specific synthesis of this compound requires careful control of reaction conditions to manage the high reactivity of the acid chlorides and avoid side reactions or the formation of undesired byproducts like dibenzyl malonate.

Cascade Reaction Systems

A prominent and efficient method for synthesizing this compound involves a cascade reaction starting from 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. sigmaaldrich.comsigmaaldrich.comlookchem.com This process is valued for its operational simplicity. The reaction is typically achieved by heating a solution of Meldrum's acid with benzyl alcohol. prepchem.combeilstein-journals.org

One documented procedure involves heating a solution of Meldrum's acid and benzyl alcohol in toluene at 106°C for 24 hours. prepchem.com Following an aqueous workup to separate unreacted starting materials and byproducts, the final product, malonic acid monobenzyl ester, is isolated. prepchem.com

Table 1: Synthesis of this compound via Cascade Reaction

| Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Meldrum's acid, Benzyl alcohol | Toluene | 106 | 24 | 34 | prepchem.com |

| Meldrum's acid, Benzyl alcohol | Not specified | Not specified | Not specified | 14 | whiterose.ac.uk |

| Benzyl-substituted Meldrum's acid, Alcohol | Not specified | Not specified | Not specified | 57 | beilstein-journals.org |

Preparation from Benzyl Halide Derivatives

A classical and widely utilized strategy for preparing this compound involves the use of benzyl halide derivatives. This approach is typically a two-step process that begins with the alkylation of a malonic acid diester, followed by selective hydrolysis of one of the ester groups. beilstein-journals.org

In the first step, a dialkyl malonate, such as dimethyl malonate or diethyl malonate, is treated with a base to deprotonate the acidic α-carbon, generating a nucleophilic enolate. This enolate then reacts with a benzyl halide, for instance, benzyl chloride or benzyl bromide, in a nucleophilic substitution reaction to form a benzyl dialkyl malonate. prepchem.comCurrent time information in Bangalore, IN.

The second step involves the selective cleavage of one of the two ester groups to yield the mono-acid, mono-benzyl ester. This is commonly achieved through controlled saponification using a base like sodium hydroxide, followed by careful acidification. Current time information in Bangalore, IN. For example, a process has been described where m-chlorobenzyl chloride is reacted with dimethyl malonate in the presence of sodium hydroxide. The resulting diester is then hydrolyzed to give the corresponding monomethyl malonate derivative. Current time information in Bangalore, IN. This general procedure is analogous to the synthesis of this compound.

Phase-transfer catalysis (PTC) has been effectively employed for the benzylation step, using catalysts like triethylbenzylammonium chloride (TEBAC) with a base such as potassium hydroxide, which can enhance the reaction efficiency. psu.edu

Table 2: Representative Reaction Data for Benzyl Halide Derivative Method

| Benzyl Halide | Malonate | Base | Solvent | Catalyst | Product Step 1 | Reference |

| m-Chlorobenzyl chloride | Dimethyl malonate | Sodium hydroxide | Dimethylacetamide | None | Dimethyl m-chlorobenzylmalonate | Current time information in Bangalore, IN. |

| Benzyl chloride | Diethyl malonate | Potassium carbonate / Sodium hydroxide | Not specified | None | Diethyl benzylmalonate | prepchem.com |

| Benzyl chloride | Diethyl malonate | Potassium hydroxide | None (liquid-liquid) | TEBAC | Diethyl benzylmalonate | psu.edu |

Reactivity and Mechanistic Investigations of Mono Benzyl Malonate

Decarboxylative Processes

The presence of a carboxylic acid and an ester group on the same carbon atom makes mono-benzyl malonate an excellent precursor for generating nucleophilic intermediates via decarboxylation. This process avoids the use of strong bases often required for the deprotonation of standard dialkyl malonates.

Malonic acid half-esters, such as this compound, are effective precursors for ester enolates. beilstein-journals.org This transformation is typically achieved through decarboxylation, often facilitated by a substoichiometric amount of a weak base. beilstein-journals.org The resulting ester enolate is a key intermediate in various synthetic applications. In the biosynthesis of polyketides and fatty acids, a similar process occurs where malonic acid half thioesters (MAHTs) undergo decarboxylation to generate a thioester enolate, which is a crucial step for carbon chain extension. ualberta.ca

The classical malonic ester synthesis involves the deprotonation of a malonic ester to form a resonance-stabilized enolate. organicchemistrytutor.commasterorganicchemistry.com This enolate then acts as a nucleophile, commonly reacting with an alkyl halide in an SN2 reaction. organicchemistrytutor.comlibretexts.org Subsequent hydrolysis and decarboxylation yield a carboxylic acid. organicchemistrytutor.comaskthenerd.com this compound offers an alternative pathway where the enolate is generated through decarboxylation rather than deprotonation.

Inspired by the biological activation of malonic acid, biomimetic decarboxylative aldol (B89426) reactions have been developed. ualberta.ca In these reactions, malonic acid half-thioesters react with aldehydes under mild conditions, often catalyzed by Cu(II), to form β-hydroxy thioesters. ualberta.ca While much of the early work focused on thioesters, the principle extends to malonic acid half-esters. beilstein-journals.orgualberta.ca

A significant application involves the diastereoselective organocatalyzed decarboxylative aldol reaction of N-protected hemimalonates with aldehydes. For instance, an N-Boc-hemimalonate, which can be derived from N-Boc-diethyl malonate, undergoes a decarboxylative aldol reaction to produce anti-aldol products with high diastereoselectivity (up to 96:4 anti/syn ratio) and in quantitative yields. acs.org These products are valuable intermediates for synthesizing 2-amino-1,3-diol scaffolds. acs.org The development of enantioselective decarboxylative aldol reactions has also been a focus, utilizing chiral metal catalysts or organocatalysts to control the stereochemistry of the newly formed carbon-carbon bond. ualberta.cachemrxiv.org

Transition metal-catalyzed decarboxylative cross-coupling reactions provide a powerful method for forming carbon-carbon bonds, offering an alternative to traditional methods that require organohalides and organometallic reagents. ualberta.canih.gov Copper-catalyzed reactions have been particularly effective for the decarboxylative coupling of malonic acid derivatives. ualberta.ca These reactions often proceed under mild, oxidative conditions and tolerate a range of functional groups. ualberta.ca

For example, the copper-mediated oxidative cross-coupling of α-fluoromalonate half-esters with aryl boron reagents yields monofluoro α-aryl acetates. d-nb.info This method is notable for its mild conditions (room temperature, in air) and its tolerance for functional groups like aryl bromides and iodides, which are often incompatible with other coupling methods. d-nb.info

Table 1: Examples of Cu-Catalyzed Decarboxylative Cross-Coupling Reactions

| Malonate Derivative | Coupling Partner | Catalyst/Promoter | Product | Reference |

|---|---|---|---|---|

| This compound | Heteroarylboronic ester | Cu(OTf)₂ | Monoheteroaryl acetate (B1210297) derivative | ualberta.ca |

| α-Fluoromalonate half-ester | Aryl boron reagent | Cu(II) | Monofluoro α-aryl acetate | d-nb.info |

| Potassium oxalate (B1200264) monoester | Aryl halide | Palladium | α-Aryl ester | nyu.edu |

A notable application of this methodology is the copper-catalyzed decarboxylative cross-coupling of this compound with heteroarylboronic esters. ualberta.ca This reaction, which proceeds under oxidative conditions, allows for the synthesis of monoheteroaryl acetate derivatives. ualberta.ca It provides a novel route for the late-stage functionalization of complex molecules, including drug candidates. ualberta.ca The reaction is typically carried out with a copper(II) salt, such as copper(II) triflate (Cu(OTf)₂), in a solvent like 1,2-dichloroethane (B1671644) (DCE). ualberta.ca This approach is advantageous as it utilizes readily available carboxylic acid derivatives as building blocks. ualberta.ca

The mechanism of copper-catalyzed oxidative cross-coupling reactions is believed to involve the formation of a copper(III) intermediate. d-nb.info A proposed mechanistic pathway for the reaction between a malonate half-ester and an aryl boron reagent begins with the transmetalation of the substrates. d-nb.info Disproportionation between two copper(II) species can then generate a Cu(III) aryl malonate intermediate. d-nb.info This high-valent copper species can undergo facile carbon-carbon bond-forming reductive elimination to produce the arylated product. d-nb.info The resulting copper(I) is then reoxidized to copper(II) by an oxidant, such as molecular oxygen from the air, to complete the catalytic cycle. d-nb.info

In some systems, the reaction may proceed through a radical-based mechanism. For instance, the oxidative alkylation of cyclic benzyl (B1604629) ethers with malonates can be initiated by the formation of a benzyl radical. thieme-connect.de Similarly, the oxidative C-O coupling of benzylmalononitrile (B177411) with an oxime is thought to involve an oxygen-centered aminoxyl radical intermediate. researchgate.net

Decarboxylative Cross-Coupling Reactions (e.g., Cu-Catalyzed)

Condensation and Functionalization Reactions

Beyond decarboxylative processes, this compound and its derivatives can participate in other condensation and functionalization reactions. These reactions leverage the reactivity of the active methylene (B1212753) group, often after its in-situ generation.

One of the most well-known functionalization reactions involving malonates is the Bingel reaction, a cyclopropanation of fullerenes. chem-station.com This reaction typically uses a bromo derivative of a malonic ester in the presence of a base. chem-station.com The process involves the addition of the α-halomalonate anion to the fullerene, followed by an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring. chem-station.com While the classic Bingel reaction uses dialkyl malonates, the underlying principles of malonate reactivity are relevant. The functionalization of C70, a higher fullerene, has been achieved using mono-di-benzyl-malonate adducts in complex supramolecular assemblies. acs.org

Malonates can also be used in Michael additions. For example, sodium diethyl malonate can undergo a Michael-type addition to N-Boc-α-amidoalkyl-p-tolyl sulfones. organic-chemistry.org Furthermore, magnesium enolates derived from substituted malonic acid half-oxyesters can react with various acylating agents in a decarboxylative Claisen-type condensation to yield functionalized β-keto esters. organic-chemistry.org

Photocatalytic methods have also been employed for the functionalization of amines using malonate derivatives. nih.gov For example, a methylidene malonate can react with an amine under photocatalytic conditions, leading to the formation of cyclized products. nih.gov

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org this compound, with its acidic methylene protons (pKa ≈ 13 for diethyl malonate) and a free carboxylic acid, is an ideal substrate for a specific variant of this reaction known as the Doebner modification. wikipedia.orgorganic-chemistry.org

In the Doebner modification, the reaction is typically conducted in pyridine (B92270), which acts as a solvent and a weak base. wikipedia.orgorganic-chemistry.org The mechanism commences with the deprotonation of the active methylene group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type addition product subsequently undergoes dehydration. A key feature of the Doebner modification is that the condensation is followed by decarboxylation (loss of CO2) when heated in pyridine, leading to the formation of a mono-carboxylic α,β-unsaturated acid. organic-chemistry.orgbeilstein-journals.org For example, the reaction of an aldehyde with this compound under these conditions would ultimately yield a substituted cinnamic acid derivative, where the benzyl ester can be retained or subsequently cleaved.

The general mechanism involves:

Formation of an enolate intermediate. organic-chemistry.org

Nucleophilic attack on the aldehyde, forming an aldol adduct. organic-chemistry.org

Base-induced elimination of water. organic-chemistry.org

Concerted decarboxylation and elimination, particularly in refluxing pyridine. organic-chemistry.org

Subsequent transformations of the resulting α,β-unsaturated products are numerous, including reduction, cyclization, and further addition reactions, making this a powerful synthetic route. wikipedia.org

Amidation Reactions and Malonamide (B141969) Formation

The carboxylic acid moiety of this compound can be converted into an amide group to form the corresponding malonamide derivative. This transformation is a crucial step in the synthesis of various compounds, including potential pharmaceuticals and anion receptors. sci-hub.senih.gov

One direct method involves the reaction of this compound with an amine in the presence of a peptide coupling reagent. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been effectively used for the amidation of this compound with anilines in anhydrous THF at room temperature. nih.gov The resulting N-aryl malonamic acid benzyl ester can then be subjected to hydrogenolysis to cleave the benzyl ester, yielding the final malonamic acid. nih.gov

Alternatively, malonamides can be synthesized from related malonate diesters. For example, diethyl 2-benzylmalonate can be reacted with anilines at elevated temperatures (e.g., 130°C), followed by treatment with a base like cesium carbonate (Cs2CO3), to yield the corresponding malonodiamide. google.com While this example uses a dialkyl malonate, the principle of aminolysis of the ester group is directly applicable. The general mechanism for amidation often involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. researchgate.net

| Reactants | Coupling Reagent/Conditions | Product Type | Reference |

| This compound, Aniline (B41778) | DMTMM, THF, r.t. | N-phenyl malonamic acid benzyl ester | nih.gov |

| Diethyl 2-benzylmalonate, Aniline | 1. Heat (130°C); 2. Cs2CO3 (100°C) | N,N'-diphenyl-2-benzylmalonamide | google.com |

Reactions with Carbonyl Compounds and Imines (Aldol/Mannich-type)

The active methylene group of this compound serves as an excellent nucleophile in C-C bond-forming reactions, including Aldol-type and Mannich-type reactions.

Aldol-Type Reactions: In an Aldol-type reaction, the enolate generated from this compound adds to a carbonyl compound (an aldehyde or ketone). wikipedia.orgmasterorganicchemistry.com The reaction is typically base-catalyzed, where a base abstracts a proton from the α-carbon to form the enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of another molecule. The initial product is a β-hydroxy dicarbonyl compound. masterorganicchemistry.com Under harsher conditions (heat or strong acid/base), this adduct can undergo dehydration to form an α,β-unsaturated system, similar to the Knoevenagel condensation product. magritek.com The reaction's utility lies in its ability to construct complex carbon skeletons and create new stereocenters. wikipedia.org

Mannich-Type Reactions: The Mannich reaction is a fundamental transformation that involves the aminoalkylation of an acidic proton located on a carbon atom. beilstein-journals.org In the context of this compound, its enolate adds to an imine or iminium ion electrophile. nih.govnih.gov This reaction is a powerful method for synthesizing β-amino acids and their derivatives. nih.govnih.gov

Significant research has focused on developing asymmetric Mannich reactions using chiral catalysts. Cinchona alkaloid derivatives, particularly those bearing a thiourea (B124793) functionality, have emerged as highly effective catalysts. nih.govmdpi.com These bifunctional catalysts activate the imine through hydrogen bonding with the thiourea moiety while the basic cinchona alkaloid core deprotonates the malonate, facilitating a highly enantioselective and diastereoselective addition. nih.gov Reactions have been successfully demonstrated with various malonates (including dibenzyl malonate) and N-Boc protected aryl and alkyl imines, achieving excellent yields and enantioselectivities. nih.govmdpi.com The steric hindrance of the benzyl ester group in this compound can influence the enantioselectivity of the reaction. mdpi.com

| Nucleophile | Electrophile | Catalyst/Conditions | Product | ee (%) | Yield (%) | Reference |

| Dimethyl malonate | N-Boc-p-tolylimine | Quinidine-thiourea derivative | Mannich adduct | 97 | 99 | nih.gov |

| Dibenzyl malonate | N-Boc-phenylimine | Quinine-thiourea derivative | Mannich adduct | 99 | 95 | soton.ac.uk |

| Diethyl malonate | N-Boc-2-furylimine | Quinidine-thiourea derivative | Mannich adduct | 99 | 99 | nih.gov |

Electrophilic and Nucleophilic Transformations

Nucleophilic Aromatic Substitution (SNAr) Directing Effects

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com

When a this compound moiety is attached to an aromatic ring that is undergoing SNAr, its electronic effect would be critical. The dicarbonyl system of the malonate is generally considered electron-withdrawing. Therefore, if a this compound group were attached to an aromatic ring, it would act as an activating group for SNAr, particularly if positioned ortho or para to the leaving group. It would help to delocalize and stabilize the negative charge of the Meisenheimer intermediate through resonance.

Conversely, the enolate of this compound can act as the nucleophile in an SNAr reaction. For example, the enolate of diethyl malonate has been used as a carbon-based nucleophile to attack highly electron-deficient aromatic systems like perfluorinated porphyrins, yielding the substitution product. semanticscholar.org

Reductive Fragmentation Mechanisms

The reductive fragmentation of benzyl-substituted malonates has been shown to exhibit remarkable chemoselectivity depending on the reducing agent employed. acs.org Traditional reductions using alkali metals like sodium or potassium lead to the fragmentation of the malonate unit itself. acs.org However, a different outcome is observed when using photoactivated organic super-electron-donors. acs.orgnih.gov

In a study using a photoexcited organic electron donor, the reduction of a diethyl benzylmalonate resulted in the selective cleavage of the benzyl C-C bond, rather than the cleavage of an ester group. acs.orgnih.gov The proposed mechanism involves a selective single-electron transfer to the benzene (B151609) ring of the benzyl group, forming an arene radical anion. This intermediate then fragments to give a stable malonate anion and a benzyl radical. acs.orgnih.gov This process represents a complete reversal of the chemoselectivity observed with metal-based reductants and provides a novel pathway for de-benzylation, yielding the mono-substituted malonate. acs.org The absence of products derived from the benzyl radical, such as toluene (B28343) or 1,2-diphenylethane, suggests the radical is efficiently trapped by the donor radical cation. acs.org

| Substrate | Reducing Agent | Fragmentation Pathway | Major Product | Reference |

| Diethyl benzylmalonate | Na or K metal | Cleavage of ester C-C bond | Phenylpropanoate | acs.org |

| Diethyl benzylmalonate | Photoexcited organic electron donor | Cleavage of benzyl C-C bond | Diethyl malonate | acs.org |

Regioselectivity and Chemoselectivity Studies

The reactivity of this compound is governed by principles of regioselectivity and chemoselectivity, which determine the outcome of reactions when multiple reactive sites or pathways are available.

Chemoselectivity: As highlighted in the reductive fragmentation section (3.3.2), the choice of reagent can completely alter the reaction pathway. The ability to selectively cleave the benzylic C-C bond over the malonate ester C-C bond using photoredox catalysis is a prime example of chemoselectivity. acs.org Similarly, in amidation reactions, conditions can be chosen to selectively react with the carboxylic acid function while leaving the benzyl ester intact. nih.gov

Regioselectivity: In reactions involving unsymmetrical substrates, regioselectivity refers to the preference for reaction at one position over another. For a molecule like this compound, the primary site of deprotonation and subsequent nucleophilic attack is invariably the active methylene carbon due to its high acidity compared to other C-H bonds. magritek.com When reacting with complex electrophiles, the regioselectivity is dictated by the electrophile. For instance, in the Friedel-Crafts alkylation of an aromatic compound like anisole, the incoming electrophile is directed to the ortho and para positions, demonstrating regioselectivity. chemrxiv.org While this compound is the nucleophile in this context, understanding the principles of regioselectivity is key to predicting product formation in complex syntheses.

Furthermore, studies on the photocatalytic functionalization of amines bearing both N-methyl and N-benzyl groups have shown that the regioselectivity of addition can be controlled by the choice of solvent. For example, functionalization can be directed to either the benzylic position or the methyl position by switching from methylene chloride to acetonitrile (B52724), showcasing how reaction conditions can finely tune regiochemical outcomes. nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The utility of mono-benzyl malonate as a synthetic intermediate stems from its identity as a malonic acid half-oxyester (MAHO). beilstein-journals.org This class of compounds can function as effective precursors to ester enolates through decarboxylation, typically facilitated by a weak base. beilstein-journals.org Its structure allows for straightforward purification via acid/base workups, adding to its practicality in multi-step syntheses. beilstein-journals.org

This compound is a foundational reagent for the synthesis of intricate molecular architectures. Its dianion, the benzylmalonate (Bzmal²⁻), reacts with metal salts to form complex coordination polymers and molecular complexes. mdpi.comresearchgate.net For example, reacting cobalt(II) acetate (B1210297) with tetrabutylammonium (B224687) benzylmalonate yields a 2D-polymer with the structure [Co(Bzmal)(EtOH)(H₂O)]n. mdpi.com The addition of 2,2′-bipyridine to this system results in the formation of a mononuclear molecular complex, [Co(Bzmal)(bpy)₂]·H₂O·EtOH. mdpi.com Similarly, heteroligand Ni(II) complexes, such as the tetranuclear ionic complex (NBu)₄[Ni₄(OH)₄(Bzmal)₂(H₂O)₄]·(OAc)₄·8H₂O and the mononuclear neutral complex [Ni(Bzmal)(4-ampyH)₂]·2H₂O·2DMF, have been synthesized using benzylmalonate dianions. researchgate.net

The versatility of this compound extends to its use as a precursor for various biologically active molecules and fine chemicals. ontosight.ai Its derivatives are employed in the preparation of amino acids, which are fundamental to protein synthesis. ontosight.ai

The unique structure of this compound makes it an ideal starting point for the synthesis of molecules with significant biological and medicinal relevance.

Peptidyl mono-fluoromethyl ketones (FMKs) are a class of biologically active compounds developed as potent protease inhibitors and chemical probes. nih.govresearchgate.net Their synthesis can be achieved through various routes, with one key method involving a magnesium monobenzyl fluoromalonate enolate. This intermediate serves as a critical building block in the construction of the peptidyl FMK framework. nih.gov The fluorinated ketone moiety is a crucial "warhead" that confers high reactivity and selectivity, particularly for cysteine proteases. mdpi.com

Table 1: Key Intermediates in FMK Synthesis

| Intermediate | Role | Reference |

|---|---|---|

| Magnesium benzyl (B1604629) fluoromalonate | Building block for peptidyl FMK synthesis | nih.gov |

This compound is a documented intermediate in the preparation of inhibitors for aspartate transcarbamoylase (ATCase), an essential enzyme in the pyrimidine (B1678525) nucleotide biosynthesis pathway. lookchem.comchemdad.comnih.gov In the synthesis of these inhibitors, which are often analogues of the potent inhibitor N-phosphonacetyl-L-aspartate (PALA), this compound (referred to as malonic acid monobenzyl ester) is esterified to create a perbenzylated intermediate. nih.govnih.gov This intermediate is then subjected to hydrogenolysis to yield the final carboxylate inhibitor. nih.gov While several phosphorus-containing compounds show submicromolar inhibition, the all-carboxylate analogues synthesized from this route have been found to be inactive, providing valuable mechanistic information about the enzyme's transition state. nih.govresearchgate.net

Table 2: Synthesis Steps for Aspartate Transcarbamoylase Inhibitors

| Step | Description | Starting Material | Product | Reference |

|---|---|---|---|---|

| Esterification | Coupling reaction using EDC | Malonic acid monobenzyl ester | Perbenzylated intermediate | nih.gov |

The compound has been utilized as a key synthetic intermediate in the creation of constrained cyclic agonists for the cholecystokinin (B1591339) CCK-B receptor. lookchem.comlookchem.comchemdad.com These receptors are involved in various physiological processes, and their agonists are important tools in pharmacological research. The synthesis of related 1,4-benzodiazepine-2-one derivatives, which act as selective cholecystokinin B receptor (CCK-B) antagonists, has also been reported through palladium-catalyzed cascade reactions, highlighting the importance of malonate-type structures in accessing this class of compounds. ua.es

Malonate derivatives are fundamental building blocks in the synthesis of a wide range of heterocyclic compounds. beilstein-journals.org While direct use of this compound is less detailed, closely related malonates like diethyl 2-(ethoxymethylene)malonate are used in condensation reactions to form complex heterocyclic scaffolds. For instance, heating 5-(benzyloxy)pyrimidin-4-amine (B1339935) with diethyl 2-(ethoxymethylene)malonate yields an enamine intermediate, a precursor to the pyrimido[1,6-a]pyrimidine system. rsc.org These pyrimidopyrimidine scaffolds are of great interest due to their diverse biological activities, including use as anti-bacterial, anti-tumor, and anti-inflammatory agents. rsc.orgresearchgate.net The general strategy involves the condensation of an aminopyrimidine with a malonate derivative, followed by cyclization to construct the fused heterocyclic ring. rsc.org

Stereoselective Synthesis Methodologies

The malonate framework is fundamental to many carbon-carbon bond-forming reactions, and the mono-benzyl ester provides a valuable tool for introducing chirality and achieving stereoselectivity.

Researchers have utilized malonate derivatives in asymmetric organocatalysis to produce bioactive compounds. beilstein-journals.org For instance, the stereoselective Michael addition of malonates to nitroalkenes, facilitated by chiral squaramide organocatalysts, can generate key intermediates with high enantiomeric purity for synthesizing complex molecules like 4-methylpregabalin (B8757328) stereoisomers. beilstein-journals.org While many studies employ dimethyl or diethyl malonate, the principles extend to mono-protected malonates like this compound, where the single free carboxylic acid can be derivatized post-reaction.

A key strategy involves the diastereoselective synthesis of benzyl malonyl peptides. researchgate.net This approach underscores the utility of the benzyl malonate scaffold in constructing peptide-like structures with controlled stereochemistry. Furthermore, the magnesium salt of this compound, formed by treating the hemiester with reagents like isopropylmagnesium chloride, acts as a potent nucleophile in coupling reactions, enabling the formation of chiral pharmaceutical intermediates. researchgate.net The use of optically active tethered tris(malonates) in reactions with fullerenes has also been shown to produce optically pure tris(malonic acid) derivatives, highlighting the power of malonate chemistry in achieving high stereocontrol. nierengartengroup.com

Building Block for Advanced Materials and Systems

This compound and its close derivatives are instrumental in the bottom-up construction of advanced materials, from functionalized nanoparticles to complex polymers and metal-organic frameworks.

The covalent functionalization of fullerenes is crucial for modulating their electronic properties and processability. Malonate esters are primary reagents for this purpose, typically via the Bingel-Hirsch cyclopropanation reaction. nih.gov This reaction allows for the controlled addition of one or more malonate groups to the fullerene cage, yielding a range of derivatives with tailored functionalities. rsc.org

This compound provides a strategic advantage in this context. The benzyl group can be retained in the final product or removed to reveal a carboxylic acid, which can then participate in further reactions. This strategy has been used to create amphiphilic fullerene derivatives that can form Langmuir monolayers at the air-water interface. researchgate.net

Molecular dynamics simulations have been employed to understand the regioselectivity of the Bingel bis-functionalization of fullerene C70 using di-benzyl malonate, demonstrating how supramolecular masks can direct the position of the second addition. nih.govacs.org Research has also shown the formation of unique "fulleroid" structures, where the bond on the fullerene cage is opened, upon reaction of endohedral fullerenes like Y₃N@C₈₀ with dibenzyl malonate. acs.org

| Fullerene Derivative Type | Malonate Precursor | Key Finding | Reference(s) |

| Amphiphilic Dendro nih.govfullerenes | Dendronized Malonates | Dendronized malonates, synthesized via click chemistry, were attached to C₆₀ through the Bingel-Hirsch reaction to create amphiphilic systems. nih.gov | nih.gov |

| Air-Stable Perovskite Solar Cells | C₆₀-bis(pyridin-2-ylmethyl) malonate | New fullerene malonate derivatives were synthesized as low-cost, efficient electron transport materials for perovskite solar cells, showing enhanced stability. rsc.org | rsc.org |

| Regioisomeric Bis-Adducts | Di-benzyl malonate | Supramolecular masks can control the regioselectivity of the second Bingel addition on C₇₀ fullerenes. nih.govacs.org | nih.govacs.org |

| Endohedral Fullerene Adducts | Dibenzyl malonate | Reaction with Y₃N@C₈₀ resulted in an open-cage fulleroid structure rather than a closed methanofullerene. acs.org | acs.org |

This table presents selected research findings on the use of benzyl malonate derivatives in fullerene functionalization.

The benzyl ester of malonic acid is a key precursor in the synthesis of specialized polymers. Poly(benzyl β-malolactonate) (PMLABe) is a notable example; it is a renewable, biocompatible, and biodegradable polyester (B1180765) belonging to the poly(hydroxyalkanoate) family. scirp.org The synthesis involves the ring-opening polymerization of benzyl β-malolactonate, yielding a hydrophobic polymer with potential biomedical applications. scirp.org

Another approach involves the synthesis of polyvinyl benzyl malonate. This polymer, when lightly cross-linked with divinyl benzene (B151609) and dispersed in a hydrogel membrane, has been developed as an optical sensor for detecting heavy metal ions like Ni²⁺, Zn²⁺, and Cd²⁺. dtic.mil Furthermore, copolymers have been created by reacting di-t-butyl (vinylbenzyl)benzyl malonate with styrene, initiated by free-radical polymerization. sci-hub.se These materials have been explored for their potential in chemically amplified imaging, where the malonate pendant groups can be cleaved by a photoacid generator. sci-hub.se

| Polymer System | Monomer/Precursor | Synthesis Method | Key Application/Property | Reference(s) |

| Poly(benzyl β-malolactonate) (PMLABe) | Benzyl β-malolactonate (MLABe) | Ring-Opening Polymerization (ROP) | Biocompatible, biodegradable polyester for biomedical uses. scirp.org | scirp.org |

| Polyvinyl benzyl malonate | Vinyl benzyl malonate | Free-Radical Polymerization | Optical sensor for heavy metal ion detection. dtic.mil | dtic.mil |

| Poly(di-t-butyl (vinylbenzyl)benzyl malonate-co-styrene) | Di-t-butyl (vinylbenzyl)benzyl malonate | Free-Radical Polymerization | Chemically amplified imaging materials. sci-hub.se | sci-hub.se |

This table summarizes polymers synthesized from benzyl malonate precursors and their applications.

The carboxylate and carbonyl groups within the malonate structure are excellent coordination sites for metal ions. This property makes malonate derivatives, including this compound, effective ligands in coordination chemistry and for practical applications like metal extraction.

While much of the research in metal extraction has focused on malonamides, the underlying principle of using the malonate scaffold as a chelating agent is the same. mdpi.com Malonamides are noted for their stability under the acidic conditions often used in extraction processes. mdpi.com

Direct studies on benzylmalonate itself have demonstrated its versatility as a ligand. Cobalt(II) complexes with benzylmalonate anions have been synthesized and characterized, forming structures ranging from 2D polymers to mononuclear molecules depending on the presence of other ligands like 2,2′-bipyridine. psu.edu These complexes exhibit interesting magnetic properties, such as field-induced single-ion magnet behavior. psu.edu The malonate dianion can act as a versatile bridging ligand, adopting various coordination modes (e.g., chelating bidentate, syn-syn, syn-anti) to form complex metal-organic frameworks. researchgate.netorganic-chemistry.org The use of polyvinyl benzyl malonate in sensors for heavy metals further confirms the strong interaction between the benzyl malonate moiety and metal ions. dtic.mil

| Metal Ion(s) | Benzylmalonate-based Ligand | Resulting Structure | Key Finding | Reference(s) |

| Cobalt(II) | Benzylmalonate dianion | 2D Polymer: [Co(Bzmal)(EtOH)(H₂O)]ₙ | The benzylmalonate ligand acts in a chelate-bridging fashion. The complex shows easy-plane magnetic anisotropy. psu.edu | psu.edu |

| Cobalt(II) | Benzylmalonate dianion and 2,2′-bipyridine | Mononuclear Complex: [Co(Bzmal)(bpy)₂] | The benzylmalonate acts as a chelate ligand. The complex exhibits field-induced single-ion magnet behavior. psu.edu | psu.edu |

| Ni²⁺, Zn²⁺, Cd²⁺ | Polyvinyl benzyl malonate | Cross-linked polymer microspheres | The polymer serves as an optical sensing element for heavy metal ions in solution. dtic.mil | dtic.mil |

This table highlights examples of metal complexes and materials formed using benzylmalonate as a ligand.

Protecting Group Strategies and Utility

In multi-step organic synthesis, the selective protection and deprotection of functional groups is a cornerstone strategy. This compound is a classic example of a molecule designed for this purpose. It contains two carboxylic acid functionalities, one of which is "protected" as a benzyl ester, leaving the other free to react.

The benzyl group is a widely used protecting group for carboxylic acids and alcohols due to its general stability under a broad range of conditions (e.g., basic, mildly acidic, and many organometallic reactions). numberanalytics.combham.ac.uk Its primary advantage is the ease of its removal under neutral conditions via catalytic hydrogenolysis (typically using hydrogen gas and a palladium-on-carbon catalyst, Pd/C). numberanalytics.combham.ac.uk This deprotection method is highly selective and leaves most other functional groups intact.

The utility of this compound lies in this "orthogonal" protection. A synthetic sequence can be designed where the free carboxylic acid of this compound is selectively modified—for example, through amide coupling or conversion to an acid chloride—while the benzyl-protected acid remains inert. prepchem.com Once the desired transformation is complete, the benzyl group can be cleaved to unveil the second carboxylic acid, which can then be used in a subsequent reaction. This strategy allows for the stepwise and controlled construction of complex molecules that require differentiated dicarboxylic acid moieties. The synthesis of this compound itself can be achieved by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with benzyl alcohol.

| Protecting Group | Functionality Protected | Typical Protection Reagent | Typical Deprotection Conditions | Key Features |

| Benzyl (Bn) | Carboxylic Acid | Benzyl alcohol (e.g., with Meldrum's acid) | H₂, Pd/C (Catalytic Hydrogenolysis) numberanalytics.combham.ac.uk | Stable to many reagents; removed under mild, neutral conditions. |

This table summarizes the key aspects of the benzyl group as used in this compound for protecting group strategies.

Design and Synthesis of Derivatives and Analogues of Mono Benzyl Malonate

Substituted Malonic Acid Half Oxyesters (SMAHOs)

Substituted Malonic Acid Half Oxyesters (SMAHOs) represent a significant class of derivatives obtainable from mono-benzyl malonate precursors. These compounds are characterized by the presence of a substituent on the central carbon of the malonic acid backbone and a single ester group, with the other carboxylic acid group remaining free. cas.cn They are considered valuable pronucleophiles in organic synthesis, often serving as enolate equivalents in decarboxylative reactions.

Introduction of Diverse Substituents at the Malonic Position

A primary strategy for synthesizing SMAHOs involves the introduction of various substituents at the α-carbon of the malonate structure. The classical and most common approach begins with a dialkyl malonate, which is deprotonated with a base like sodium hydride (NaH) and then alkylated via nucleophilic substitution with an alkyl halide. google.com This is followed by a selective monohydrolysis (saponification) of one of the ester groups, typically using a base such as potassium hydroxide (B78521) (KOH) in an alcohol/water mixture, to yield the desired SMAHO. nih.gov

This two-step sequence allows for the incorporation of a wide array of substituents. Research has demonstrated the successful introduction of various groups at the malonic position, including primary aliphatic alkyl groups, secondary alkyl groups, and activated functionalities like allyl and benzyl (B1604629) groups.

Alternative strategies to introduce diversity at the malonic position include:

Knoevenagel condensation followed by reduction: for benzyl-substituted SMAHOs. google.com

Michael addition: for introducing 3'-oxoalkyl substituents. google.com

Cu-catalyzed arylation: for the synthesis of aryl-substituted SMAHOs. google.com

The yields for these reactions can vary depending on the specific substrates and conditions used. For instance, the alkylation of diethyl malonate followed by saponification has yielded SMAHOs with different substituents in moderate to good yields over the two steps.

Table 1: Examples of SMAHOs Synthesized via Alkylation and Saponification

| Alkyl Halide Used | Resulting Substituent | Overall Yield (%) |

| 1-Bromobutane | n-Butyl | 75 |

| 1-Bromohexane | n-Hexyl | 93 |

| 2-Bromopentane | pentan-2-yl | 52 |

| Allyl Bromide | Allyl | 81 |

| Benzyl Bromide | Benzyl | 76 |

Variation of the Ester Function

While modifying the malonic position is common, achieving diversity in the ester function of SMAHOs is also a key synthetic goal. Instead of starting from a dialkyl malonate, a more effective route for varying the ester group is the direct monoesterification of a pre-substituted malonic acid. google.comfluorine1.ru

This approach involves first preparing a substituted malonic acid, which can be achieved by the complete saponification of a corresponding substituted dialkyl malonate. nih.gov The resulting substituted malonic acid is then subjected to a monoesterification reaction with the desired alcohol. This method has been shown to be a superior strategy for introducing different ester groups compared to alternatives like the ring-opening of a substituted Meldrum's acid with an alcohol. google.comfluorine1.ru For example, this strategy has been successfully used to prepare isopropyl and benzyl ester derivatives of benzyl-substituted malonic acid. nih.gov

Fluorinated Analogues (e.g., mono-Benzyl Fluoromalonate)

The introduction of fluorine into organic molecules can significantly alter their properties. In the context of this compound, fluorinated analogues, particularly mono-benzyl fluoromalonate, are valuable synthetic intermediates. The synthesis of magnesium benzyl fluoromalonate has been described as a key reagent for producing β-keto-α-fluoroesters. google.comgoogle.com These precursors can then be converted into fluoromethyl ketones through hydrogenation and subsequent spontaneous decarboxylation. google.com

The general synthesis involves the selective mono-fluorination of a malonate. While the direct fluorination of malonates with electrophilic reagents can often lead to a mixture of mono- and di-fluorinated products, Lewis acid-catalyzed conditions have been developed to improve selectivity. fluorine1.ru For instance, the fluorination of benzyl malonate using N-fluorobenzenesulfonimide (NFSI) in the presence of a titanium-based Lewis acid catalyst can produce mono-benzyl fluoromalonate in moderate yield. fluorine1.ru

Table 2: Lewis Acid-Catalyzed Mono-fluorination of Benzyl Malonate fluorine1.ru

| Malonate Substrate | Lewis Acid Catalyst | Product | Yield (%) |

| Dibenzyl malonate | Ti(OtBu)4 | mono-Benzyl fluoromalonate | 49 |

Malonamide (B141969) Derivatives

Malonamide derivatives can be synthesized from this compound, providing access to compounds with different nitrogen-containing functionalities. One method involves the treatment of commercially available this compound with an aniline (B41778) in the presence of a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). mdpi.com The resulting benzyl ester monoamide can then be converted to the desired malonamic acid via hydrogenolysis. mdpi.com

An alternative and more direct route to substituted malonamides involves reacting a substituted malonyl chloride with an amine. sci-hub.se This method allows for the preparation of malonamides with substituents at the central methylene (B1212753) bridge, including a benzyl group. These reactions are often conducted solvent-free in the presence of a base like pyridine (B92270). sci-hub.se This approach has been used to generate a library of malonamides with variations in both the central substituent and the aniline-derived amide groups. sci-hub.se

Chiral this compound Derivatives

The creation of stereocenters in malonate structures is of significant interest. Chiral derivatives of this compound can be accessed through various enantioselective synthetic strategies, leading to valuable building blocks for complex molecule synthesis.

Enantioselective Synthesis Approaches

Several methods have been developed for the enantioselective synthesis of chiral malonate derivatives.

Phase-Transfer Catalysis (PTC): Asymmetric alkylation of malonates using chiral phase-transfer catalysts is a powerful technique. For example, the α-alkylation of tert-butyl benzyl malonates using a chiral cinchona alkaloid-derived catalyst can produce α-alkylated products with high enantioselectivity. frontiersin.orgresearchgate.net These dialkylated malonates, containing a chiral quaternary carbon, can then be selectively deprotected to yield chiral mono-acids. frontiersin.org

Enantioselective Michael Reactions: The conjugate addition of malonates to electrophilic olefins can be rendered enantioselective using chiral catalysts. The Michael reaction of dibenzyl malonate with diethyl maleate, catalyzed by a chiral lithium binaphtholate complex, affords the corresponding adducts in high yields and with high enantioselectivity (up to 98% ee). jst.go.jp

Reductive Decarboxylative Cross-Coupling: A nickel-catalyzed enantioselective reductive decarboxylative C(sp³)–C(sp²) cross-coupling of malonic acid derivatives has been reported. This method uses a chiral bis-imidazoline ligand to provide access to valuable chiral α-aryl esters with high efficiency and excellent enantioselectivity. chemrxiv.org

These approaches highlight the sophisticated strategies available to chemists for the asymmetric synthesis of this compound derivatives, enabling precise control over the three-dimensional structure of the target molecules.

Applications in Asymmetric Catalysis

This compound and its analogues have emerged as pivotal building blocks and nucleophilic reagents in the field of asymmetric catalysis. Their utility stems from the presence of an active methylene group flanked by two carbonyls, one of which is a readily cleavable benzyl ester. This structural feature allows for facile enolate formation and subsequent stereocontrolled carbon-carbon bond formation, making it a favored substrate in a variety of catalytic enantioselective transformations.

One of the most significant applications of this compound derivatives is in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for constructing chiral molecules. sigmaaldrich.com In these reactions, the malonate serves as a soft carbon nucleophile that attacks a π-allylpalladium intermediate, which is generated from an allylic precursor. The enantioselectivity of the reaction is controlled by a chiral ligand coordinated to the palladium catalyst. sigmaaldrich.comuwindsor.ca The choice of ligand is crucial for achieving high enantioselectivity (ee). researchgate.net

Research has demonstrated the effectiveness of various chiral ligands in combination with palladium catalysts for the asymmetric allylic alkylation of different substrates using malonate nucleophiles. For instance, the Trost diphosphine ligands and phosphine-oxazoline (PHOX) type ligands have been successfully applied. nih.gov The reaction can be used to desymmetrize meso-compounds or perform dynamic kinetic asymmetric transformations (DYKAT) of racemic substrates, often yielding products with high enantiomeric excess. uwindsor.canih.gov

A notable example involves the palladium-catalyzed asymmetric benzylation of active methylene compounds. researchgate.net The palladium catalyst, prepared in situ from a palladium source and a bidentate bisphosphine ligand like DPPF, effectively catalyzes the reaction between a benzyl carbonate and a malonate carbanion to produce the desired benzylmalonate in high yield. researchgate.net

| Catalyst System | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |

| Pd / (R,R)-DACH-phenyl | Acetoxy Meldrum's acid | meso-Cyclohex-2-ene-1,4-diyl bis(carbonate) | High | up to 99 | nih.gov |

| Pd / (R,R)-DACH-naphthyl | Various N- and O-nucleophiles | Vinyl Aziridines | High | High | nih.gov |

| [Pd(η³-C₃H₅)(cod)]BF₄ / DPPF | Malonate carbanion | Benzyl carbonate | High | N/A | researchgate.net |

| Pd / Chiral Ligand 53 | Alkoxymalonate | Dibenzoate 59 | N/A | High | uwindsor.ca |

Beyond palladium catalysis, derivatives of this compound are instrumental in other asymmetric transformations. In phase-transfer catalysis (PTC), for example, α-alkylation of malonate derivatives bearing a chiral auxiliary or using a chiral phase-transfer catalyst enables the synthesis of α,α-dialkylmalonates with a chiral quaternary carbon center in high yields and excellent enantioselectivities. frontiersin.orgnih.gov

One study demonstrated the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using (S,S)-3,4,5-trifluorophenyl-NAS bromide as the phase-transfer catalyst. This method produced the corresponding α-methyl-α-alkylmalonates with yields up to 99% and enantioselectivities up to 98% ee. frontiersin.org The reaction conditions were optimized, identifying toluene (B28343) as the solvent and -40°C as the ideal temperature for achieving high enantioselectivity. frontiersin.orgnih.gov

| Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) | Reference |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 95 | 95 | nih.gov |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Allyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 86 | frontiersin.orgnih.gov |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Propargyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 70 | 66 | frontiersin.orgnih.gov |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | 4-Methoxybenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 98 | frontiersin.org |

Furthermore, specific derivatives have been designed for other types of asymmetric reactions. Monobenzyl 2-phenylmalonate serves as a chiral precursor in Rhodium-catalyzed hydrogenations for the enantioselective synthesis of β-amino acids. vulcanchem.com In the realm of organocatalysis, magnesium mono-p-nitrobenzyl malonate is employed as a nucleophile in Michael additions. Additionally, benzyl esters of substituted furanones have been used as substrates in palladium-catalyzed asymmetric hydrogenations to construct two adjacent stereocenters with high diastereoselectivity and enantioselectivity. dicp.ac.cn For instance, the hydrogenation of benzyl 2-oxo-4-phenyl-2,5-dihydrofuran-3-carboxylate yielded the product with 94% yield and 88% ee. dicp.ac.cn

The versatility of this compound and its analogues in asymmetric catalysis highlights their importance in modern organic synthesis for the construction of complex, optically active molecules.

Computational and Theoretical Studies of Mono Benzyl Malonate and Its Analogues

Mechanistic Insights from Computational Chemistry

Computational chemistry has emerged as a powerful tool to elucidate the intricate details of chemical reactions involving mono-benzyl malonate and its analogues. Through the use of sophisticated theoretical models, researchers can predict reaction pathways, analyze transition states, and understand the influence of molecular structure on reactivity.

Reaction Pathway Prediction and Transition State Analysis

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of reactions involving malonate derivatives. These studies help in predicting the most likely reaction pathways by identifying the lowest energy routes from reactants to products. For instance, in the context of catalyzed reactions, computational models can distinguish between different mechanistic possibilities, such as "addition-decarboxylation" versus "decarboxylation-addition" pathways for malonic acid half oxyesters (MAHOs) and their thioester counterparts (MAHTs). uea.ac.uk

Transition state analysis is a cornerstone of these computational investigations. By locating and characterizing the transition state structures, chemists can calculate activation energies, which are crucial for predicting reaction rates. For example, DFT calculations have been used to explore the transition states in the Michael addition of dimethyl malonate to trans-β-nitrostyrene, catalyzed by organocatalysts. acs.org These studies have provided insights into the interactions between the catalyst, the malonate, and the nitroolefin in the transition state, explaining the origin of enantioselectivity. acs.org In the context of enzyme catalysis, computational simulations have been used to study the decarboxylation of malonates, revealing that in some cases, product release, rather than the chemical transformation itself, might be the rate-limiting step. frontiersin.org

Furthermore, computational approaches have been applied to understand the mechanism of palladium-catalyzed reactions involving benzyl (B1604629) esters. chinesechemsoc.org DFT calculations can elucidate the energetics of different proposed pathways, such as the initial coordination of the palladium catalyst and the subsequent oxidative addition to form key intermediates. chinesechemsoc.org These theoretical insights are vital for designing more efficient and selective catalytic systems. univaq.it

Conformational Analysis and Steric Effects

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity. Computational methods are widely used to perform conformational analysis of this compound and its analogues, identifying the most stable conformers and the energy barriers between them. For related molecules like benzyl acetoacetate, a β-dicarbonyl compound, ab initio and DFT calculations have identified numerous stable conformers in both keto and enol forms. researchgate.net

Steric effects, which arise from the spatial arrangement of atoms, are a key factor influencing reaction outcomes. Computational studies can quantify these effects. For instance, in the enzymatic decarboxylation of substituted malonates, steric clashes between the substrate's aryl substituent and the enzyme's binding pocket were shown through calculations to be a major determinant of stereoselectivity. frontiersin.org Similarly, in the design of ruthenium-based olefin metathesis catalysts, the steric bulk of substituents on the N-heterocyclic carbene (NHC) ligands, which can include benzyl groups, has been shown to significantly impact catalytic activity. beilstein-journals.org Computational studies on fullerene derivatives with di-benzyl-malonate addends have also highlighted the importance of steric complementarity between the host and guest molecules. acs.orgcsic.es These theoretical investigations have demonstrated that steric hindrance can influence the efficiency of nucleophilic substitution and cyclization reactions.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to its chemical behavior. Computational quantum chemistry provides powerful tools to analyze these properties and predict reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals can be readily calculated using computational methods. dergipark.org.tr

For malonate derivatives, FMO analysis helps to rationalize their reactivity in various transformations. For example, DFT calculations on malonates have shown HOMO-LUMO gaps in the range of 4.5–5.0 eV, which is indicative of their reactivity profile. In studies of pyrene-fullerene derivatives, which can involve malonate linkers, theoretical calculations of HOMO and LUMO energies have been correlated with experimental electrochemical data. mdpi.com These calculations typically show that the HOMO is localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting moiety. mdpi.com This separation of frontier orbitals is crucial for their function in optoelectronic devices. The principle of σ-π separability is often invoked in these analyses, allowing for a focused study of the π-system's FMOs which are most involved in chemical reactions. meta-synthesis.com

Charge Distribution and Polarization Effects

The distribution of electron density within a molecule is not uniform, leading to a particular charge distribution and dipole moment. Computational methods can provide detailed information about this distribution, often visualized through electrostatic potential (ESP) maps. These maps are valuable for predicting how a molecule will interact with other charged or polar species.

In the context of this compound and its analogues, the presence of electronegative oxygen atoms and the aromatic benzyl group leads to a polarized electronic structure. This polarization is critical for its role in chemical reactions, particularly in interactions with catalysts and other reactants. For instance, in organocatalysis, the interaction between a malonate and a catalyst is often governed by hydrogen bonding and other electrostatic interactions. acs.org Computational studies have shown that the charge distribution on both the malonate and the catalyst determines the strength and geometry of these interactions. acs.org

Furthermore, polarization effects can be influenced by the surrounding environment, such as the solvent. unige.ch Computational models can account for these effects, providing a more accurate picture of the molecule's behavior in solution. Substituent effects on the aromatic ring can also significantly alter the charge distribution and polarization of the molecule, thereby tuning its reactivity. escholarship.org

Interactions with Catalytic Systems

Computational studies have become indispensable for understanding and predicting the interactions between this compound and various catalytic systems, including enzymes, organocatalysts, and transition metal complexes.

In the realm of organocatalysis, computational chemistry is used to investigate the mechanism of reactions involving malonates. acs.org DFT calculations can elucidate the binding mode of the malonate to the catalyst and identify the key non-covalent interactions, such as hydrogen bonding and π-π stacking, that stabilize the transition state. acs.orgnih.gov These insights are crucial for the rational design of new and improved organocatalysts.

For transition metal catalysis, computational methods are employed to study the intricate details of the catalytic cycle. gu.se For reactions involving palladium catalysts, theoretical studies can model the formation of key intermediates, such as η³-benzyl-palladium complexes, and evaluate the energetics of different reaction pathways. chinesechemsoc.orgresearchgate.net These calculations help to explain the observed regio- and stereoselectivity and can guide the development of more efficient catalytic systems for the functionalization of malonates. diva-portal.org For instance, studies on the transesterification of diethyl malonate with benzyl alcohol catalyzed by modified zirconia have used kinetic data to propose a reaction mechanism. researchgate.net Similarly, computational investigations into ruthenium-catalyzed olefin metathesis have highlighted the influence of ligand sterics and electronics on catalytic performance. beilstein-journals.org

Interactive Data Table: Calculated Properties of this compound

| Property | Value | Method |

| Molecular Weight | 194.18 g/mol | PubChem 2.2 |

| XLogP3 | 1.7 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |

| Exact Mass | 194.05790880 Da | PubChem 2.2 |

| Complexity | 206 | Cactvs 3.4.8.18 |

| pKa (Predicted) | 2.82 ± 0.32 | LookChem |

This data is compiled from publicly available chemical databases and predictive software. nih.govlookchem.com

Modeling of Catalyst-Substrate Complexes

Computational modeling is a crucial tool for elucidating the mechanisms of complex chemical reactions and for the rational design of new catalysts. In the context of reactions involving malonates, theoretical studies have been instrumental in understanding stereoselectivity and reaction kinetics.

One area of investigation has been the palladium-catalyzed Tsuji-Trost type reaction, where malonates act as nucleophiles. rsc.org Density Functional Theory (DFT) calculations have been used to explore the mechanisms of similar reactions, such as the palladium-catalyzed benzylation of indole, which proceeds through an η³-benzyl palladium intermediate. chinesechemsoc.org These computational models help to predict the most likely reaction pathways and the structures of key intermediates. chinesechemsoc.orgacs.org For instance, in Pd/Cu dual-catalyzed benzylic substitutions, DFT calculations have elucidated the oxidative addition of the palladium catalyst to the benzyl substrate to form an η³-benzyl-palladium intermediate, which is a critical step in the catalytic cycle. chinesechemsoc.org

Furthermore, computational methods have been successfully employed to identify and optimize organocatalysts for reactions involving malonates. A notable example is the development of the Computational Identification of Potential Organocatalysts (CIPOC) protocol. acs.orgnih.gov This method was used to screen a large library of catalyst candidates for the Michael addition of dimethyl malonate to trans-β-nitrostyrene. acs.orgnih.gov The screening identified a novel 2-aminoDMAP/urea catalyst that showed superior activity compared to previously known catalysts. acs.org The computational analysis of the transition states (TS) revealed the energetic reasons for the catalyst's efficiency and stereoselectivity. acs.org

Kinetic studies combined with theoretical modeling also play a role. For the transesterification of diethyl malonate with benzyl alcohol, a reaction that produces this compound (benzyl ethyl malonate) and dibenzyl malonate, kinetic data was used to propose a plausible reaction mechanism. The data fit well with an Eley-Rideal type mechanism, providing a model for the catalyst-substrate interaction on the surface of zirconia-based catalysts.

Understanding Ligand Coordination and Anisotropy in Metal Complexes (e.g., Co(II) Complexes)

This compound, acting as a dianion (benzylmalonate, Bzmal²⁻), serves as a versatile ligand in coordination chemistry. mdpi.comresearchgate.net Theoretical calculations are essential for understanding the coordination modes and the resulting electronic and magnetic properties of these metal complexes. mdpi.comresearchgate.net

Significant research has been conducted on cobalt(II) complexes incorporating the benzylmalonate ligand. mdpi.comresearchgate.net The reaction of cobalt(II) acetate (B1210297) with tetrabutylammonium (B224687) benzylmalonate yields a 2D polymer with the formula [Co(Bzmal)(EtOH)(H₂O)]n (Complex 1). mdpi.comresearchgate.net When a chelating N-donor ligand like 2,2′-bipyridine (bpy) is introduced, a mononuclear molecular complex, [Co(Bzmal)(bpy)₂]·H₂O·EtOH (Complex 2), is formed. mdpi.comresearchgate.net

In both complexes, the Co(II) ion is in a distorted octahedral coordination environment. mdpi.com For Complex 1, the coordination sphere is CoO₆, formed by the chelating benzylmalonate, a bridging carboxylate oxygen from an adjacent malonate, and monodentate ethanol (B145695) and water molecules. mdpi.com In Complex 2, the coordination sphere is CoN₄O₂, with the benzylmalonate acting as a chelating ligand and two bipyridine molecules completing the coordination. mdpi.com